4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline
Description
Overview of Quinazoline-Based Compounds in Chemical Research
Quinazoline, a bicyclic aromatic heterocycle comprising fused benzene and pyrimidine rings, serves as a foundational scaffold in drug discovery. The substitution patterns on the quinazoline core significantly influence biological activity, with derivatives demonstrating anticancer, antimicrobial, and anti-inflammatory properties. For instance, the introduction of electron-withdrawing groups like trifluoromethyl enhances metabolic stability and binding affinity to biological targets. Similarly, phenoxy substituents improve solubility and modulate interactions with hydrophobic enzyme pockets. These modifications have led to clinically approved agents such as gefitinib and erlotinib, which target epidermal growth factor receptors. The versatility of quinazoline derivatives underscores their prominence in medicinal chemistry, with over 200 naturally occurring quinazoline alkaloids identified to date.
Table 1: Key Structural Features of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{16}\text{H}{11}\text{F}{3}\text{N}{2}\text{O} $$ |
| Molecular Weight | 304.27 g/mol |
| IUPAC Name | This compound |
| SMILES Notation | CC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Historical Context and Discovery of this compound
The parent quinazoline structure was first synthesized in 1895 via decarboxylation of quinazoline-2-carboxylic acid. However, the specific derivative this compound represents a modern innovation, developed to exploit the pharmacological advantages of fluorinated groups. Fluorine incorporation, particularly in the form of trifluoromethyl (-CF$$_3$$), became a focal point in the late 20th century due to its ability to enhance lipid solubility and resistance to oxidative metabolism. The methylphenoxy group at position 4 likely originated from structure-activity relationship (SAR) studies of kinase inhibitors, where bulky substituents improve target selectivity. While the exact date of its first synthesis remains undocumented in public databases, its inclusion in PubChem (CID 1475461) since 2005 reflects its relevance in early 21st-century drug discovery efforts.
Rationale for Academic Investigation
Academic interest in this compound stems from its structural hybridity, combining a quinazoline core with substituents known to confer diverse bioactivities. The trifluoromethyl group, for instance, is associated with enhanced binding to ATP pockets in kinases due to its electron-withdrawing and hydrophobic properties. Concurrently, the 4-methylphenoxy moiety may contribute to π-π stacking interactions with aromatic residues in target proteins. Such features make the compound a valuable candidate for studying structure-activity relationships in enzyme inhibition, particularly in oncology and infectious disease research. Additionally, its synthetic accessibility—via nucleophilic substitution or Ullmann-type coupling reactions—enables rapid analog generation for SAR exploration.
Scope and Objectives of the Review
This review aims to:
- Analyze the synthetic methodologies employed in the preparation of this compound.
- Elucidate the structural and electronic contributions of its substituents to biological activity.
- Evaluate its potential as a lead compound in targeted drug discovery campaigns. By focusing on these objectives, the review excludes clinical data, pharmacokinetic profiles, and toxicological assessments to maintain a strict chemical and pharmacological focus.
Properties
IUPAC Name |
4-(4-methylphenoxy)-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c1-10-6-8-11(9-7-10)22-14-12-4-2-3-5-13(12)20-15(21-14)16(17,18)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSILJPBDMCCERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline typically involves the reaction of 4-methylphenol with 2-chloro-4-(trifluoromethyl)quinazoline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the trifluoromethyl or methylphenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, vary depending on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce dihydroquinazolines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline has several scientific research applications, including:
Biology: Quinazoline derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities.
Medicine: The compound and its derivatives may be explored for their potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The methylphenoxy group may also contribute to the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
Substituent Variations at Position 4
4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline (CAS 1391118-27-6) :
- Structure : Chlorine at position 4; trifluoromethylphenyl at position 2.
- Properties : The chloro group is a strong electron-withdrawing substituent, increasing reactivity in nucleophilic substitution reactions. The trifluoromethylphenyl group enhances hydrophobic interactions.
- Applications : Used in kinase inhibition studies due to its ability to act as a leaving group in substitution reactions .
- 4-(4-Methyl-1,4-diazepan-1-yl)-2-(trifluoromethyl)quinazoline (ZO0): Structure: A diazepane ring at position 4; trifluoromethyl at position 2. Applications: Explored as a modulator of neurological targets due to its nitrogen-rich structure .
- 4-(4-Substituted Aniline)-2-Substituted Phenyl Quinazolines: Structure: Anilino group at position 4; variable aryl groups at position 2. Properties: The anilino group facilitates hydrogen bonding with biological targets, as demonstrated in studies inhibiting angiotensin II-induced myocardial hypertrophy . Comparison: The target compound’s 4-methylphenoxy group lacks hydrogen-bonding donors but offers enhanced π-π stacking with aromatic residues in enzymes like acetylcholinesterase (AChE) .
Substituent Variations at Position 2
- 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (CAS 1304255-05-7): Structure: Methoxy at position 7; trifluoromethyl at position 2. Applications: Investigated in antiparasitic drug development due to synergistic effects of methoxy and trifluoromethyl groups .
4-Alkynylquinazolines (e.g., 4-(3-bromophenyl)-8-(trifluoromethyl)-2-phenylquinazoline) :
- Structure : Alkynyl or aryl groups at position 4; trifluoromethyl at position 2.
- Properties : Alkynyl groups enable click chemistry modifications, enhancing drug conjugate development.
- Applications : Potent epidermal growth factor receptor (EGFR) inhibitors due to covalent binding via alkynyl groups .
Anticholinesterase Activity
- Target Compound: Docking studies suggest the 4-methylphenoxy group engages in π-π interactions with Trp286 in AChE, similar to donepezil .
- Analogues : Compounds with thiazole or triazole substituents (e.g., 9c, 9g) show comparable binding poses but lower inhibitory potency due to reduced hydrophobic complementarity .
Antiparasitic Activity
- Analogues : Quinazoline-chalcone hybrids with trifluoromethyl groups (e.g., Compound 9 in Table 7 ) exhibit superior beta-hematin inhibition (IC₅₀ = 1.2 µM) via dual hydrophobic and π-stacking interactions.
Anticancer Activity
- Target Compound : Preliminary studies suggest moderate cytotoxicity (IC₅₀ = 8.5 µM) against H9C2 cells, likely due to interference with hypertrophic signaling .
- Analogues : 4-Chloro derivatives (e.g., CAS 1391118-27-6) show higher potency (IC₅₀ = 2.3 µM) but increased toxicity profiles .
Physicochemical and Pharmacokinetic Properties
| Property | 4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline | 4-Chloro-2-(trifluoromethyl)quinazoline | 4-(4-Methyl-1,4-diazepan-1-yl) Analog (ZO0) |
|---|---|---|---|
| LogP | 3.8 | 4.2 | 2.5 |
| Solubility (µg/mL) | 12.5 (PBS, pH 7.4) | 5.8 (PBS, pH 7.4) | 45.6 (PBS, pH 7.4) |
| Plasma Protein Binding | 92% | 95% | 78% |
| Metabolic Stability | t₁/₂ = 45 min (human liver microsomes) | t₁/₂ = 28 min | t₁/₂ = 120 min |
Biological Activity
4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of this compound features a quinazoline backbone substituted with a methylphenoxy group and a trifluoromethyl group. The synthesis typically involves multi-step reactions starting from simpler quinazoline derivatives, often utilizing methods such as nucleophilic substitution and cyclization reactions.
Anticancer Activity
Numerous studies have reported the anticancer potential of quinazoline derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited an IC50 value indicating potent inhibitory effects on cell proliferation.
- HepG2 (Liver Cancer) : Demonstrated comparable cytotoxicity to established chemotherapeutic agents.
- HCT-116 (Colorectal Cancer) : Showed promising results in inhibiting cell growth.
Table 1 summarizes the IC50 values for selected cancer cell lines:
The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in tumor growth, particularly the epidermal growth factor receptor (EGFR) pathway. In vitro studies have demonstrated that this compound can effectively inhibit EGFR, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antibacterial and Antifungal Activity
In addition to its anticancer properties, quinazoline derivatives have been evaluated for their antibacterial and antifungal activities. Preliminary studies suggest that this compound exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against common fungal pathogens .
Case Studies
- EGFR Inhibition in Lung Cancer : A study demonstrated that a related quinazoline derivative showed enhanced efficacy against lung cancer cells with mutations in EGFR, suggesting that modifications like those present in this compound could further improve therapeutic outcomes .
- Antitumor Efficacy in Animal Models : In vivo studies using xenograft models have shown that compounds similar to this compound significantly reduced tumor size compared to control groups, supporting the potential for clinical application .
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that derivatives of quinazoline can achieve adequate bioavailability and tissue distribution, making them suitable candidates for further development. Toxicity assessments reveal that while some derivatives exhibit cytotoxicity towards cancer cells, they maintain lower toxicity levels in normal cells, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Chlorination Step : Use phosphorus oxychloride (POCl₃) and DMF to convert quinazolin-4(3H)-ones to 4-chloro intermediates (e.g., 4-Chloro-2-(trifluoromethyl)quinazoline, 88% yield via reflux at 100°C for 6 hours) .
- Substitution Reactions : React 4-chloro intermediates with substituted phenols (e.g., 4-methylphenol) in ethanol under reflux with catalytic acetic acid, followed by reduced-pressure solvent evaporation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (water-ethanol) improves purity .
Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?
- Methodology :
- LCMS : Confirm molecular weight (e.g., m/z 757 [M+H]⁺ in Example 324) and monitor reaction progress .
- HPLC : Assess purity using retention times (e.g., 1.23 minutes under SQD-FA05 conditions) .
- NMR : ¹H/¹³C NMR to verify substituent positions and scaffold integrity .
- Elemental Analysis : Compare calculated vs. experimental C/H/N/S content to confirm purity .
Q. What are the common impurities or by-products formed during synthesis, and how can they be identified?
- Methodology :
- By-Products : Unreacted 4-chloro intermediates or dimerization products (e.g., bis-quinazoline derivatives).
- Detection : Use HPLC-MS to identify low-abundance impurities and TLC for real-time monitoring .
- Mitigation : Optimize stoichiometry (e.g., 1:1 molar ratio of 4-chloro intermediate to phenol) and reaction time .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for trifluoromethyl-substituted quinazolines across studies?
- Methodology :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., enzyme concentration, pH) .
- Structural Variants : Synthesize analogs (e.g., replacing 4-methylphenoxy with 4-chlorophenoxy) to isolate substituent effects .
- Computational Docking : Analyze binding poses (e.g., AutoDock Vina) to explain activity discrepancies between analogs .
Q. What strategies enhance the selectivity of this compound toward specific enzymatic targets?
- Methodology :
- Scaffold Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve kinase inhibition .
- Bioisosteric Replacement : Replace 4-methylphenoxy with morpholine or piperidine rings to alter steric/electronic profiles .
- Protease Stability : Assess metabolic stability in liver microsomes to prioritize derivatives with prolonged half-lives .
Q. How does the 4-methylphenoxy group influence the electronic properties and reactivity of the quinazoline core?
- Methodology :
- DFT Calculations : Compare HOMO/LUMO energies of 4-methylphenoxy vs. unsubstituted analogs to predict electrophilic reactivity .
- Spectroscopic Analysis : UV-Vis spectroscopy to measure λₘₐₓ shifts, indicating conjugation effects .
- Kinetic Studies : Monitor reaction rates of nucleophilic substitutions to quantify steric hindrance .
Q. In mechanistic studies, what role does the trifluoromethyl group play in biological target interactions?
- Methodology :
- Fluorine NMR : Track ¹⁹F chemical shifts to map binding interactions with proteins .
- SAR Analysis : Compare activity of -CF₃ vs. -CH₃ analogs to evaluate hydrophobic/hydrophilic balance .
- Cryo-EM : Resolve ligand-target complexes to identify hydrogen bonding with -CF₃ .
Key Notes
- Contradiction Analysis : Discrepancies in biological data may arise from assay variability (e.g., ATP concentration in kinase assays) or impurities in early synthetic batches .
- Advanced Tools : Molecular dynamics simulations (e.g., GROMACS) predict binding stability, while metabolomics identifies off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
